molecular formula C22H25N3O3 B2998824 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899728-13-3

3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2998824
CAS No.: 899728-13-3
M. Wt: 379.46
InChI Key: WZOPUOAQPQAWBO-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The compound also contains a phenol group, which is an aromatic ring (benzene) bonded to a hydroxyl group (-OH). The presence of a methoxy group (-OCH3) and a piperidinyl group (a six-membered ring with one nitrogen atom) can also be inferred from the name .

Scientific Research Applications

Spiro Compound Synthesis and σ-Receptor Affinity

Research has led to the development of novel spiropiperidines, demonstrating high potency and selectivity as σ-receptor ligands. These compounds, including 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, have been synthesized through a detailed process involving bromine/lithium exchange and cyclization steps. The resulting compounds show a promising affinity for σ1-receptors, indicating potential for therapeutic applications in neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activity

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. These compounds, including structures similar to this compound, showed significant antimicrobial activity against specific strains such as S. aureus ATCC 43300. Additionally, they demonstrated an anti-inflammatory effect superior to reference drugs like diclofenac, along with notable antioxidant activity (Mandzyuk et al., 2020).

Photochromic Properties and Material Science Application

A novel spiro[indoline–naphthaline]oxazine derivative, closely related in structure to this compound, was synthesized and characterized for its photochromic properties. This study highlights the compound's potential in material science, especially in developing new photochromic materials that could be used in smart windows, sunglasses, and optical data storage devices. The compound exhibited excellent photochromism in various solvents, suggesting its versatility for application in different material contexts (Li et al., 2015).

Properties

IUPAC Name

3-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24-11-9-22(10-12-24)25-19(17-7-4-8-20(27-2)21(17)28-22)14-18(23-25)15-5-3-6-16(26)13-15/h3-8,13,19,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOPUOAQPQAWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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